DL-threo-Ritalinic Acid Hydrochloride is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly those used to treat attention-deficit hyperactivity disorder. This compound is a salt form of DL-threo-Ritalinic Acid, which itself is a derivative of methylphenidate. The hydrochloride salt enhances the solubility and stability of the compound, making it more suitable for pharmaceutical formulations.
DL-threo-Ritalinic Acid Hydrochloride is primarily derived from the racemic mixture of threo-Ritalinic Acid, which can be synthesized from various precursors through multi-step organic reactions. The synthesis often involves the resolution of the DL-threo form to isolate the desired enantiomer.
DL-threo-Ritalinic Acid Hydrochloride is classified as a pharmaceutical compound, specifically within the category of central nervous system stimulants. It is recognized for its role in enhancing cognitive function and managing symptoms associated with attention-deficit hyperactivity disorder.
The synthesis of DL-threo-Ritalinic Acid Hydrochloride can be achieved through several methods, predominantly involving the resolution of the racemic DL-threo-Ritalinic Acid using chiral resolving agents.
The synthesis process may involve solvents such as methanol and water, and typically requires controlled temperature conditions (often between 25°C and 70°C) to optimize yield and purity. The use of organic acids like oxalic acid in conjunction with alcohols facilitates effective salt formation during synthesis .
DL-threo-Ritalinic Acid Hydrochloride has a molecular formula of C13H17ClN2O2 and features a chiral center that contributes to its pharmacological activity. The structural characteristics include:
The molecular weight of DL-threo-Ritalinic Acid Hydrochloride is approximately 270.74 g/mol. Crystallographic studies reveal that it forms colorless prisms and exhibits intermolecular hydrogen bonding, contributing to its stability in solid form .
DL-threo-Ritalinic Acid Hydrochloride participates in various chemical reactions that are essential for its application in pharmaceuticals:
The reactions typically occur under controlled pH conditions (between 5 and 7) to ensure optimal yields during hydrolysis and crystallization processes .
DL-threo-Ritalinic Acid Hydrochloride functions primarily as a central nervous system stimulant. Its mechanism involves:
Studies indicate that the pharmacological effects are closely tied to its stereochemistry; specifically, the d-threo isomer exhibits greater potency compared to its l-threo counterpart .
DL-threo-Ritalinic Acid Hydrochloride is primarily utilized in:
Racemic rac-threo-ritalinic acid (chemical formula: C₁₃H₁₇NO₂; molecular weight: 219.28 g/mol) requires enantioselective resolution to isolate the pharmacologically active d-threo enantiomer. Industrial-scale resolution employs chiral amines as resolving agents, leveraging differential crystallization kinetics of diastereomeric salts. The most effective agent, (S)-1-phenylethylamine, forms a sparingly soluble salt with d-threo-ritalinic acid in methanol/water systems, enabling mechanical separation. Subsequent acidification yields enantiomerically enriched (>98% ee) d-threo-ritalinic acid [3] [4]. Alternative amines like O-methylproline show reduced efficiency due to lower solubility differentials.
Table 1: Chiral Resolving Agents for Ritalinic Acid
Resolving Agent | Solvent System | Enantiomeric Excess (ee) | Yield |
---|---|---|---|
(S)-1-Phenylethylamine | Methanol/H₂O | >98% | 35-40% |
(1R,2S)-(-)-Ephedrine | Ethanol | 90-92% | 30% |
Cinchonidine | Acetone | 85% | 25% |
Chiral carboxylic acids enable resolution via crystalline diastereomeric salts. L-tartaric acid forms a highly insoluble complex with l-threo-ritalinic acid in methanol, leaving the d-threo enantiomer in solution. After filtration, acid hydrolysis of the salt yields l-threo-ritalinic acid, while the mother liquor provides d-threo-ritalinic acid upon concentration (optical purity: 97–99% ee) [4] [5]. D-malic acid achieves similar selectivity but requires lower temperatures (0–5°C) for crystallization. Oxalic acid is less effective due to poor chiral discrimination but serves as a cost-effective alternative for preliminary enrichment.
Table 2: Performance of Chiral Carboxylic Acids in Resolution
Acid | Optimal Solvent | Temperature | ee of d-threo Product |
---|---|---|---|
L-(-)-Tartaric | Methanol | 25°C | 99% |
D-(-)-Malic | Ethanol/H₂O | 0–5°C | 97% |
(+)-Camphanic | Acetone | 25°C | 95% |
Solvent polarity critically influences diastereomeric salt solubility. Methanol/water (4:1 v/v) maximizes yield (38%) and ee (99%) for d-threo salts with (S)-1-phenylethylamine due to reduced dielectric constant enhancing crystal lattice stability [1] [4]. For tartrate resolutions, toluene/methanol (3:1) suppresses racemization during salt formation. Post-resolution, recrystallization of crude d-threo-ritalinic acid hydrochloride (molecular formula: C₁₃H₁₇NO₂·HCl; molecular weight: 255.74 g/mol) from acetone/H₂O (5:1) elevates ee from 94% to >99.5% by selectively dissolving the l-threo contaminant [5] [9].
Classical resolution remains dominant industrially due to operational simplicity and scalability, despite inherent limitations:
Table 3: Economic and Technical Comparison of Synthesis Methods
Parameter | Classical Resolution | Catalytic Asymmetric Synthesis |
---|---|---|
Max. Theoretical Yield | 50%* | 95–99% |
Operational Complexity | Low | High |
Capital Cost | $1.2–1.5M (per 100 kg) | $3.5–4.0M (per 100 kg) |
Typical ee | >99% | 90–95% |
*Recycling improves net yield to 70–75%
Precise pH control governs protonation states and crystallization efficiency. Hydrochloride salt formation requires pH 5.5–6.0 to ensure complete protonation of the piperidine nitrogen (pKa ≈8.7) without hydrolyzing the resolving agent [1] [4]. At pH <5, excessive protonation disrupts crystal lattice integrity, reducing ee to 85–90%. Conversely, free base precipitation (pH 8–9) enables selective isolation of d-threo-ritalinic acid but risks racemization. Optimized protocols use incremental HCl addition (0.1 M) under cryogenic conditions (0°C) to maintain supersaturation, yielding 255.74 g/mol crystals with uniform morphology [3] [5].
Table 4: pH Impact on Crystallization Outcomes
pH Range | Crystalline Form | ee | Key Risk |
---|---|---|---|
5.0–5.5 | Amorphous solid | 80% | Low yield |
5.5–6.0 | Defined needles | >99% | None |
6.0–7.0 | Platelets | 95% | Co-crystallization of racemate |
>8.0 | Free base | 98% | Racemization |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: